molecular formula C12H15N3O B13985086 5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile

Cat. No.: B13985086
M. Wt: 217.27 g/mol
InChI Key: DAWFTLIOBQRDAB-UHFFFAOYSA-N
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Description

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile is a chemical compound that features a piperidine ring substituted with a methyl group and an oxy linkage to a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile typically involves the reaction of 1-methylpiperidin-4-ol with picolinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the picolinonitrile moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or the picolinonitrile moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nature of the nucleophile used.

Scientific Research Applications

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile involves its interaction with specific molecular targets. The piperidine ring and the picolinonitrile moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Methylpiperidin-4-yl)oxy)aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

5-((1-Methylpiperidin-4-yl)oxy)picolinonitrile is unique due to the presence of both the piperidine ring and the picolinonitrile moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)oxypyridine-2-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-15-6-4-11(5-7-15)16-12-3-2-10(8-13)14-9-12/h2-3,9,11H,4-7H2,1H3

InChI Key

DAWFTLIOBQRDAB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CN=C(C=C2)C#N

Origin of Product

United States

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